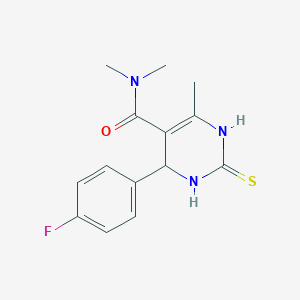
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of B cell malignancies and autoimmune diseases.
作用机制
BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell development and activation. Upon activation of the B cell receptor, BTK is recruited to the membrane, where it phosphorylates downstream signaling molecules, leading to B cell activation and proliferation. 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to inhibit B cell activation and proliferation in vitro and in vivo. It also inhibits the production of cytokines and chemokines, which are involved in the inflammatory response. 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
实验室实验的优点和局限性
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has several advantages for use in lab experiments. It is highly potent and selective for BTK, making it a useful tool for studying B cell function and signaling. However, 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for the study of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. One area of interest is its potential use in combination therapy with other anti-cancer agents. Another area of interest is the development of more potent and stable analogs of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide and its effects on B cell function and signaling.
合成方法
The synthesis of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves the reaction of 4-(4-fluorophenyl)-2-methylthio-5-nitropyrimidine with N,N,6-trimethyl-1,3-dihydro-2H-pyrimidine-2,4-dione in the presence of a base. The resulting compound is then treated with thionyl chloride to form the thiono group. The final step involves the reaction of the thiono compound with N,N-dimethylformamide dimethyl acetal to form the carboxamide group.
科学研究应用
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been extensively studied for its potential use in the treatment of B cell malignancies and autoimmune diseases. It has shown promising results in preclinical studies, demonstrating potent and selective inhibition of BTK and inhibition of B cell activation and proliferation. 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, making it a potential candidate for combination therapy.
属性
分子式 |
C14H16FN3OS |
|---|---|
分子量 |
293.36 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-N,N,6-trimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H16FN3OS/c1-8-11(13(19)18(2)3)12(17-14(20)16-8)9-4-6-10(15)7-5-9/h4-7,12H,1-3H3,(H2,16,17,20) |
InChI 键 |
CPRUPAMBBGPMOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)N(C)C |
规范 SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]acetyl}amino)benzoate](/img/structure/B297321.png)
amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B297322.png)
amino]acetamide](/img/structure/B297323.png)


![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297328.png)
![N-[1,1'-biphenyl]-2-yl-2-(4-isopropylphenoxy)acetamide](/img/structure/B297329.png)

![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297332.png)
![methyl (4Z)-4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297335.png)
![methyl (4Z)-1-(2-chlorophenyl)-4-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297337.png)

![methyl (4Z)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297346.png)
